

A Comparative Guide to c-Myc Degraders: WBC100 Versus Other PROTACs

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Compound of Interest

Compound Name: WBC100

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The transcription factor c-Myc is a master regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a majority of human cancers.[1] For decades, c-Myc has been considered an "undruggable" target due to its intrinsically disordered structure and lack of a defined binding pocket for small molecules.[2][3] However, the advent of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutically targeting c-Myc.[2][3]

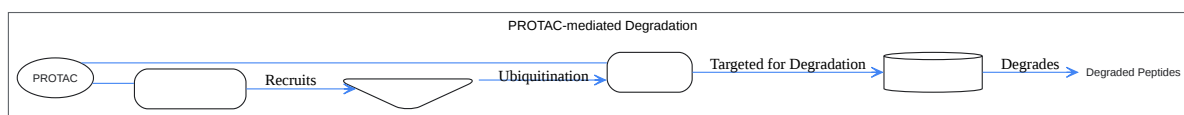
This guide provides a comparative overview of **WBC100**, a novel c-Myc molecular glue degrader, and other prominent PROTACs developed to target c-Myc for degradation. We present available experimental data to facilitate an objective comparison of their performance and detailed methodologies for key experiments.

Mechanism of Action: Molecular Glues vs. Heterobifunctional PROTACs

Traditional PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, c-Myc), a linker, and a ligand that recruits an E3 ubiquitin ligase. [2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

In contrast, **WBC100** is a molecular glue degrader.[4][5] It acts by binding to the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc and inducing a conformational change that promotes the binding of the E3 ligase CHIP (C-terminus of Hsc70-Interacting Protein), leading to c-Myc's ubiquitination and degradation.[4][5]

A visual representation of the general PROTAC mechanism is provided below.



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Caption: General mechanism of a heterobifunctional PROTAC.

Performance Data of c-Myc Degraders

Direct head-to-head comparative studies of different c-Myc degraders under identical experimental conditions are limited. The following tables summarize the available quantitative data for **WBC100** and other notable c-Myc PROTACs from individual studies.

WBC100 (Molecular Glue)

WBC100 has demonstrated potent and selective degradation of c-Myc, leading to cytotoxic effects in cancer cells with high c-Myc expression.[6]

Cell Line	Cancer Type	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	16	[6]
H9	T-cell Lymphoma	17	[6]
Mia-paca2	Pancreatic Cancer	61	[6]
L02	Normal Human Liver	2205	[6]
MRC-5	Normal Human Lung	151	[6]
WI38	Normal Human Lung	570	[6]

In vivo, oral administration of **WBC100** has been shown to potently regress tumors in mouse models of acute myeloid leukemia and pancreatic cancer.[4]

ProMyc (Aptamer-based PROTAC)

ProMyc is a PROTAC constructed from a DNA aptamer that binds to c-Myc, linked to a molecule that recruits the E3 ligase Cereblon.[2]

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Reference
HCT116	Colon Carcinoma	5.02	95	[2]

ProMyc not only degrades c-Myc but has also been shown to reduce the levels of its binding partner, Max.[2]

TEP (TNA-DNA-based PROTAC)

TEP is a novel PROTAC that utilizes a threose nucleic acid (TNA) and DNA-based bivalent binder to target the c-Myc/Max heterodimer for degradation.[7] While specific DC50 and Dmax values are not provided in the initial reports, TEP was shown to specifically degrade endogenous c-Myc/Max and inhibit the proliferation of triple-negative breast cancer cells.[7]

MTPs (Small Molecule PROTACs)

A series of small molecule PROTACs, designated MTPs, were developed based on the c-Myc inhibitor KJ-Pyr-9.[3] MTP3, one of the more effective compounds in this series, demonstrated a reduction in endogenous c-Myc levels in PC3 prostate cancer cells.[3] However, it also induced the formation of a truncated form of c-Myc.[3] Quantitative degradation data (DC50, Dmax) for MTP3 are not available in the published study.

CSI Compounds (Small Molecule PROTACs)

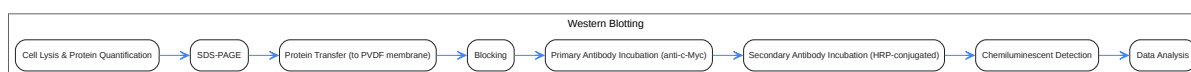
Another series of small molecule PROTACs, including CSI107, were designed based on the c-Myc inhibitor MYCi361 and recruit the VHL E3 ligase.[8] CSI107 showed dose-dependent degradation of c-Myc in PC3 cells, but specific DC50 and Dmax values were not reported.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these c-Myc degraders are provided below.

Western Blotting for c-Myc Degradation

This protocol is a standard method to assess the levels of c-Myc protein in cells following treatment with a degrader.



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Caption: A simplified workflow for Western Blotting.

Protocol:

- **Cell Lysis:** Treat cells with the c-Myc degrader for the desired time and at various concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin) to determine the relative decrease in c-Myc protein levels.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

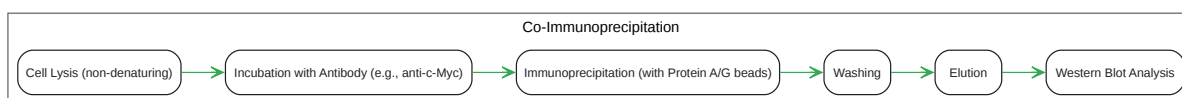
Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with a serial dilution of the c-Myc degrader for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, such as the interaction between a PROTAC, c-Myc, and an E3 ligase.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)



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Caption: A general workflow for Co-Immunoprecipitation.

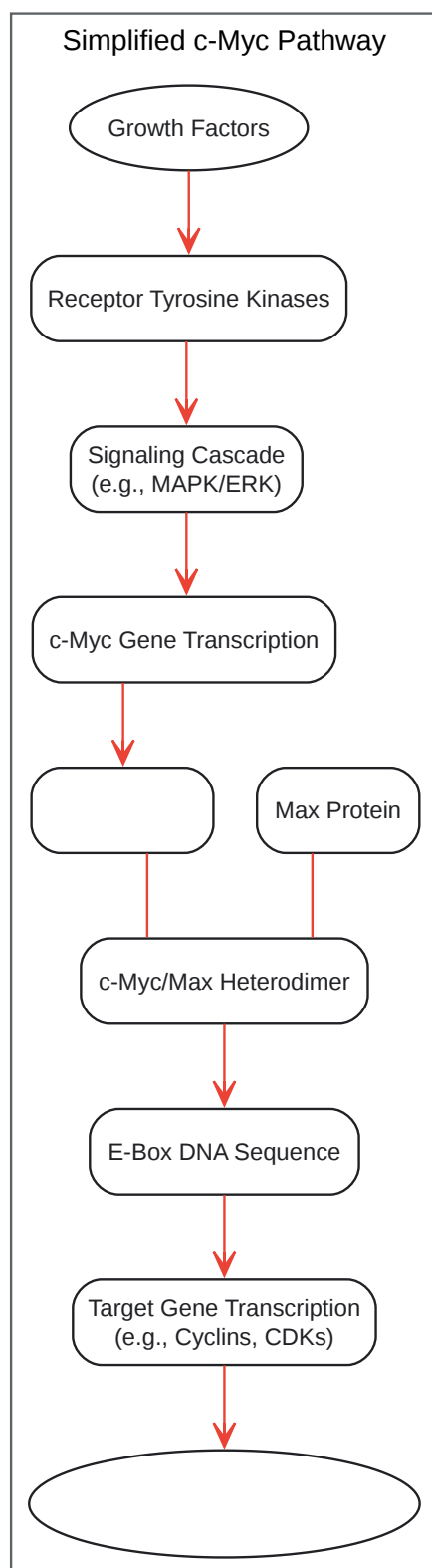
Protocol:

- **Cell Lysis:** Lyse cells treated with the PROTAC in a non-denaturing lysis buffer to preserve protein-protein interactions.

- **Pre-clearing (Optional):** Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., c-Myc) overnight at 4°C.
- **Complex Capture:** Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
- **Washing:** Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., the specific E3 ligase).

c-Myc Signaling Pathway

The following diagram illustrates a simplified c-Myc signaling pathway, highlighting its role in cell cycle progression and proliferation.



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Caption: Overview of the c-Myc signaling pathway.

Conclusion

The development of molecules that can induce the degradation of c-Myc represents a significant breakthrough in cancer therapy. **WBC100**, as a molecular glue, and various PROTACs, including aptamer-based and small molecule versions, have all shown promise in preclinical studies. While direct comparative data is still emerging, this guide provides a summary of the available performance metrics and experimental methodologies to aid researchers in this rapidly evolving field. The choice of a specific c-Myc degrader for further investigation will likely depend on the specific cancer type, the desired delivery method, and the potential for off-target effects. As more data becomes available, a clearer picture of the relative advantages of each approach will undoubtedly emerge.

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References

- 1. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Anti-c-Myc Aptamer-Based PROTAC for Degradation of the c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Selective Small-Molecule c-Myc Degradator Potently Regresses Lethal c-Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Small-Molecule c-Myc Degradator Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. c-Myc-Targeting PROTAC Based on a TNA-DNA Bivalent Binder for Combination Therapy of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. assaygenie.com [assaygenie.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 18. bitesizebio.com [bitesizebio.com]
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